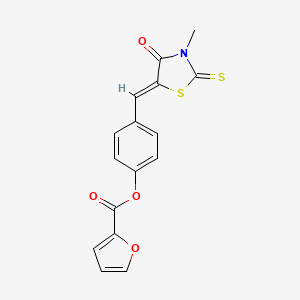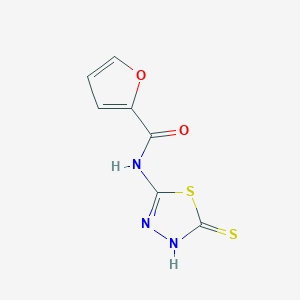
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide
描述
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide, also known as STF-62247, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用机制
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide binds to the VHL protein in a pocket adjacent to the HIF-binding site, causing a conformational change that prevents VHL from recognizing and ubiquitinating HIFs for degradation. This leads to the accumulation of HIFs, which activate downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has been shown to increase the levels of HIF-1α and HIF-2α, which play important roles in angiogenesis, glucose metabolism, and erythropoiesis.
实验室实验的优点和局限性
One advantage of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide is its selectivity for cancer cells, which reduces the risk of off-target effects. Additionally, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has been shown to be effective against a wide range of cancer types, including renal cell carcinoma, breast cancer, and glioblastoma. However, one limitation of N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
For the research on N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide include exploring its potential as a combination therapy with other anti-cancer agents, investigating its effects on cancer stem cells, and developing more soluble analogs. Additionally, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide may have potential applications in other diseases that involve dysregulation of HIFs, such as ischemic injury and chronic kidney disease.
Conclusion
In conclusion, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide is a promising chemical compound with potential therapeutic applications in cancer treatment. Its selective targeting of cancer cells and ability to induce apoptosis make it an attractive candidate for further research. With continued research and development, N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide may provide a new avenue for cancer treatment and other diseases involving HIF dysregulation.
科学研究应用
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide has been primarily studied for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit the activity of the von Hippel-Lindau (VHL) tumor suppressor protein, which is involved in the regulation of hypoxia-inducible factors (HIFs). Inhibition of VHL by N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-furancarboxamide leads to the stabilization of HIFs and subsequent induction of apoptosis in cancer cells.
属性
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S2/c11-5(4-2-1-3-12-4)8-6-9-10-7(13)14-6/h1-3H,(H,10,13)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFKPINWJTKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)
![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)
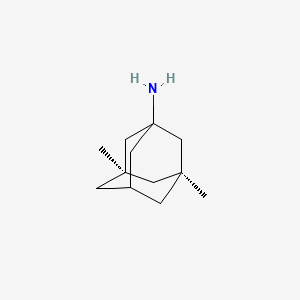
![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)
![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)
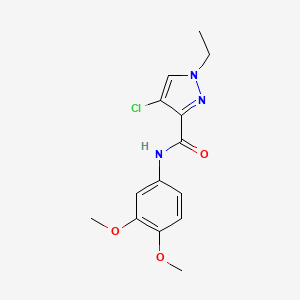
![5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester](/img/structure/B1223267.png)
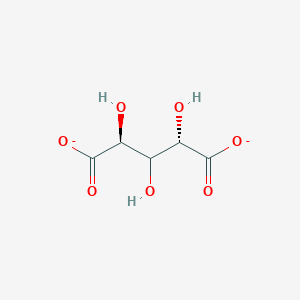
![[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate](/img/structure/B1223269.png)
![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
![2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one](/img/structure/B1223274.png)

